

Modifying Lentztrehalose C dosage for different animal models

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Compound of Interest

Compound Name: Lentztrehalose C

Cat. No.: B10855774 Get Quote

Lentztrehalose C Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information for modifying **Lentztrehalose C** dosage across different animal models.

Frequently Asked Questions (FAQs)

Q1: We have been using **Lentztrehalose C** in our mouse models with good results. We now want to expand our studies to include rats and rabbits. What is the recommended dosage for these animals?

A1: Currently, specific dosage recommendations for **Lentztrehalose C** have only been established in mouse models. Direct dose conversion based on body weight alone is not recommended as it can lead to inaccurate dosing. The most appropriate method for extrapolating dosages between animal species is allometric scaling, which is based on the body surface area (BSA).

To estimate the appropriate dose for a new animal model, you can use the following steps:

- Determine the effective dose (in mg/kg) from your existing mouse model experiments.
- Use the appropriate Km ratio to convert the mouse dose to the equivalent dose for the target species (e.g., rat or rabbit). The Km factor is a conversion factor that relates body weight to



body surface area.

Please refer to the tables in the "Quantitative Data Summary" section below for the necessary conversion factors and a sample calculation. We strongly recommend performing a pilot doseranging study in the new animal model to confirm the optimal dose.

Q2: We are seeing less significant effects of **Lentztrehalose C** in our new rabbit model compared to our mouse studies, even after applying allometric scaling. What could be the reason?

A2: While allometric scaling provides a robust starting point, several factors can contribute to inter-species variations in drug response:

- Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of **Lentztrehalose C** can vary significantly between species.
- Metabolic Rates: Different metabolic rates can affect the processing and clearance of the compound.
- Target Receptor Density and Affinity: The expression levels and binding affinity of the molecular targets of **Lentztrehalose C** may differ across species.

If you are observing suboptimal effects, we recommend the following troubleshooting steps:

- Conduct a Dose-Response Study: Perform a study with a range of doses to determine the optimal dosage for the rabbit model.
- Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to understand the bioavailability and half-life of Lentztrehalose C in rabbits compared to mice.
- Review Administration Route: Ensure the route of administration is appropriate and consistent across your studies.

Q3: Is there a known maximum tolerated dose (MTD) for **Lentztrehalose C** in common animal models?



A3: Acute toxicity studies in ICR mice have shown no adverse effects at doses up to 500 mg/kg for both oral (p.o.) and intravenous (i.v.) administration.[1] However, the MTD has not been formally established for other species. It is crucial to conduct a dose escalation study to determine the MTD in your specific animal model and for your intended duration of treatment.

Q4: How does the bioavailability of **Lentztrehalose C** compare to its parent compound, trehalose?

A4: **Lentztrehalose C** exhibits significantly better stability and bioavailability compared to trehalose.[1][2][3] Trehalose is readily degraded by the enzyme trehalase in the intestine and kidneys, leading to low systemic exposure when administered orally.[1][3][4] In contrast, lentztrehaloses, including **Lentztrehalose C**, are minimally hydrolyzed by mammalian trehalase.[3] Studies in mice have shown that after oral administration of 0.5 g/kg, lentztrehaloses were detected in the blood at levels greater than 1 μ g/mL over several hours, while trehalose was not clearly detected.[2] This improved bioavailability means that **Lentztrehalose C** can often be administered at a lower dose than trehalose to achieve comparable or even enhanced therapeutic effects.[1][4]

Quantitative Data Summary Table 1: Allometric Scaling Conversion Factors

This table provides the necessary Km factors to convert a known dose from one animal species to an equivalent dose in another based on body surface area.

Species	Body Weight (kg)	Body Surface Area (m²)	K_m_ Factor (Body Weight/BSA)
Mouse	0.02	0.0066	3.0
Rat	0.15	0.025	6.0
Rabbit	1.8	0.15	12.0
Dog	10	0.50	20.0
Human	60	1.62	37.0

Formula for Dose Conversion:



Dose in Species 2 (mg/kg) = Dose in Species 1 (mg/kg) x (K_m_ of Species 1 / K_m_ of Species 2)

Example Calculation: Converting a Mouse Dose to a Rat Dose

If the effective dose of Lentztrehalose C in a mouse is 100 mg/kg:

Dose in Rat $(mg/kg) = 100 \text{ mg/kg} \times (3.0 / 6.0) = 50 \text{ mg/kg}$

Table 2: Reported Dosages of Lentztrehalose and

Related Compounds in Mice

Compound	Animal Model	Dosage	Route of Administration	Observed Effect
Lentztrehalose	ICR Mouse	500 mg/kg	p.o. / i.v.	No acute toxicity observed[1]
Lentztrehaloses	ICR Mouse	0.5 g/kg (500 mg/kg)	Oral	Detected in blood, unlike trehalose[2]
Lentztrehalose	Mouse	1/4 to 1/2 the amount of trehalose	Not specified	Comparable or better antitumor, bone reinforcement, and suppression of obesity activities[1][4]
Trehalose	Alzheimer's Disease Mouse Model	2% or 4% solution in drinking water	Oral (in drinking water)	Dose-dependent activation of autophagy and restoration of behavioral deficits[5][6]

Experimental Protocols



Protocol for a Pilot Dose-Ranging Study

This protocol outlines a general procedure to determine the effective and tolerated dose of **Lentztrehalose C** in a new animal model.

- Animal Model Selection:
 - Select a cohort of healthy animals of the desired species, age, and weight.
 - Ensure proper acclimatization to the facility for at least one week before the experiment.
- Dose Calculation and Preparation:
 - Calculate a starting dose based on allometric scaling from a known effective dose in another species (e.g., mouse).
 - Prepare three to five dose levels, including the calculated starting dose, a lower dose, and one to three higher doses.
 - Dissolve Lentztrehalose C in a sterile, appropriate vehicle (e.g., saline or water).
- Animal Grouping and Administration:
 - Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 animals per group).
 - Administer the assigned dose of Lentztrehalose C or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection).
- Monitoring and Observation:
 - Monitor animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake, at regular intervals for a predetermined period (e.g., 24-72 hours for acute toxicity, longer for chronic studies).
 - Collect relevant biological samples (e.g., blood, tissue) at specified time points to assess efficacy and potential toxicity markers.



- Data Analysis:
 - Analyze the collected data to determine the dose-response relationship.
 - o Identify the No Observed Adverse Effect Level (NOAEL) and the optimal effective dose.

Visualizations

Lentztrehalose C - Proposed Autophagy Induction Pathway

Lentztrehalose C is believed to induce autophagy through a mechanism similar to its parent compound, trehalose. This process is primarily mTOR-independent and involves the activation of Transcription Factor EB (TFEB).



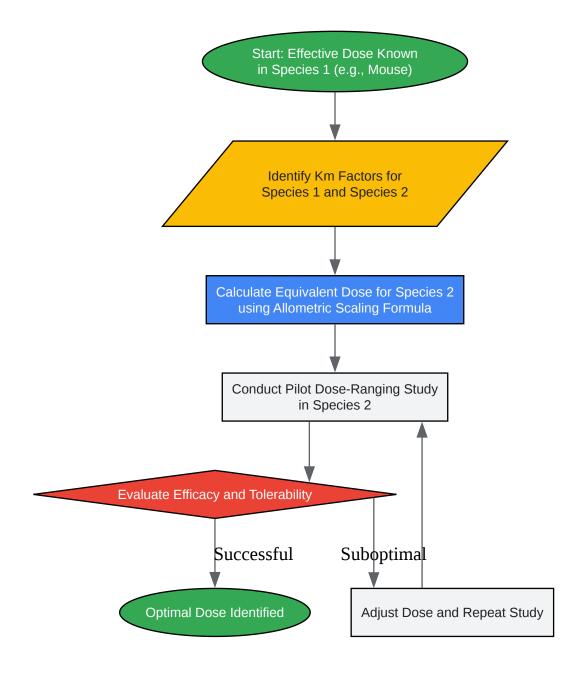
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Caption: Proposed mechanism of **Lentztrehalose C**-induced autophagy via TFEB activation.

Experimental Workflow for Interspecies Dose Extrapolation

This workflow illustrates the logical steps for determining the appropriate dosage of **Lentztrehalose C** when moving from an established animal model to a new one.





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Caption: Workflow for determining **Lentztrehalose C** dosage in a new animal model.

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References



- 1. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 2. allucent.com [allucent.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Trehalose restores functional autophagy suppressed by high glucose PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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